1-(1,4-Diazepan-1-yl)-2-methylpropan-1-one

Vue d'ensemble

Description

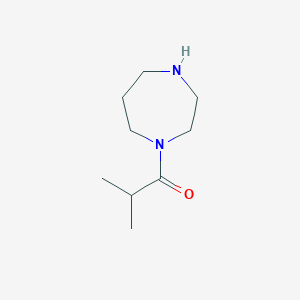

“1-(1,4-Diazepan-1-yl)-2-methylpropan-1-one” is a chemical compound that belongs to the class of organic compounds known as diazepanes . Diazepanes are compounds containing a diazepane moiety, which is a seven-membered heterocycle with two nitrogen atoms (at positions 1 and 4) and five carbon atoms .

Synthesis Analysis

The synthesis of diazepanes can be achieved through an enzymatic intramolecular asymmetric reductive amination . Several enantiocomplementary Imine Reductases (IREDs) were identified for the synthesis of chiral 1,4-diazepanes . The catalytic efficiency of ®-selective IRED from Leishmania major (IR1) and (S)-selective IRED from Micromonospora echinaurantiaca (IR25) were used in the synthesis . To further improve the catalytic efficiency of IR1, its double mutant Y194F/D232H was identified by saturation mutagenesis and iterative combinatorial mutagenesis .

Molecular Structure Analysis

The molecular structure of “1-(1,4-Diazepan-1-yl)-2-methylpropan-1-one” includes a total of 27 bonds. There are 11 non-H bonds, 1 multiple bond, 2 rotatable bonds, 1 double bond, 1 seven-membered ring, 1 ketone (aliphatic), 1 secondary amine (aliphatic), and 1 tertiary amine (aliphatic) .

Applications De Recherche Scientifique

A Practical Synthesis of Key Intermediates

The compound 1-(1,4-Diazepan-1-yl)-2-methylpropan-1-one is relevant in the practical synthesis of intermediates like (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate, crucial for producing Rho–kinase inhibitor K-115. The synthesis process involves intramolecular Fukuyama–Mitsunobu cyclization, indicating its utility in creating chiral 1,4-diazepane structures for multikilogram production of pharmaceuticals (Gomi et al., 2012).

Structural Diversity in Synthesis

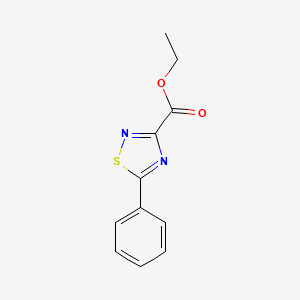

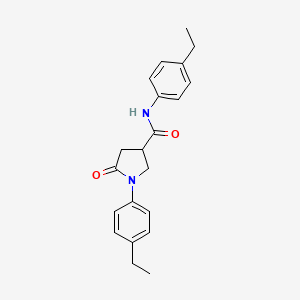

The molecule also finds application in the synthesis of various benzo[d]isoxazole and substituted-1-one analogues. These synthesized compounds display biological activities and are characterized by various analytical techniques, hinting at the structural diversity and complexity that 1-(1,4-Diazepan-1-yl)-2-methylpropan-1-one can contribute to in chemical synthesis (Naidu et al., 2016).

Biological Activity and Pharmacological Potential

Biological Activity Spectrum

Compounds with structural similarities to 1-(1,4-Diazepan-1-yl)-2-methylpropan-1-one, like benzo[b][1,5]diazepine derivatives, possess a broad spectrum of biological activities. This suggests potential pharmacological applications for the molecule in areas such as sedation or anxiety management, given the known activity of structurally related compounds (Shaabani et al., 2009).

Antimicrobial and Anticancer Properties

Derivatives of 1,4-diazepane, structurally related to 1-(1,4-Diazepan-1-yl)-2-methylpropan-1-one, exhibit significant antimicrobial and anticancer activities. Their synthesis, structural characterization, and bioactivity assays highlight their potential in therapeutic applications and drug design (Verma et al., 2015).

Enzyme Inhibition and Drug Potential

The molecule's structural analogs show promising results in enzyme inhibition, particularly cathepsin B, an enzyme associated with cancer-related events. This positions compounds with the 1-(1,4-Diazepan-1-yl)-2-methylpropan-1-one structure as potential candidates for drug development aimed at combating cancer and related diseases (Spencer et al., 2009).

Mécanisme D'action

Target of Action

The primary target of 1-(1,4-Diazepan-1-yl)-2-methylpropan-1-one, also known as Ripasudil, is the Rho-associated coiled-coil containing protein kinase (ROCK) . ROCK is an effector protein of Rho, which regulates many physiological functions including smooth muscle contractions, chemotaxis, neural growth, and gene expression .

Mode of Action

Ripasudil is a highly selective and potent ROCK inhibitor . It binds with Rho to form a Rho/ROCK complex, thereby inhibiting the kinase activity of ROCK . This inhibition leads to a decrease in intraocular pressure (IOP) in a dose-dependent manner and an increase in flow facility .

Biochemical Pathways

The inhibition of ROCK by Ripasudil affects the contractile tone of the trabecular meshwork, a tissue in the eye that provides resistance to the outflow of aqueous humor . By relaxing the trabecular meshwork, Ripasudil increases the outflow of aqueous humor, thereby reducing IOP .

Pharmacokinetics

Ripasudil has high intraocular permeability . The maximum reduction of IOP occurs after 1 to 2 hours of administration . .

Result of Action

The primary result of Ripasudil’s action is the reduction of IOP . This makes it an effective treatment for conditions like glaucoma and ocular hypertension, where elevated IOP can lead to damage to the optic nerve and loss of vision .

Propriétés

IUPAC Name |

1-(1,4-diazepan-1-yl)-2-methylpropan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O/c1-8(2)9(12)11-6-3-4-10-5-7-11/h8,10H,3-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHQHWBADDPLOQE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)N1CCCNCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40588236 | |

| Record name | 1-(1,4-Diazepan-1-yl)-2-methylpropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40588236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

61903-15-9 | |

| Record name | 1-(Hexahydro-1H-1,4-diazepin-1-yl)-2-methyl-1-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61903-15-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(1,4-Diazepan-1-yl)-2-methylpropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40588236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

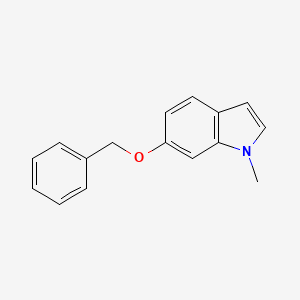

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-methyl-2-[(4-methyl-1,3-thiazol-2-yl)methyl]-1H-benzimidazole](/img/structure/B3054716.png)